molecular formula C11H15N3OS B2454132 3-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)-2-butenamide CAS No. 338408-85-8

3-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)-2-butenamide

Cat. No. B2454132
CAS RN: 338408-85-8
M. Wt: 237.32
InChI Key: JTEXTBSAEVEDFH-CMDGGOBGSA-N
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Description

3-(1-pyrrolidinyl)-N-(1,3-thiazol-2-yl)-2-butenamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a unique molecular structure that makes it a promising candidate for various research applications.

Scientific Research Applications

Thiazole Synthesis

The compound plays a role in the synthesis of trisubstituted thiazoles, as seen in the reaction of N-(5-chloropyridin-2-yl)-N′N′-dialkylthioureas with phenacyl bromides, resulting in a 1,3-pyridyl shift. This process is significant in the field of organic chemistry for the development of thiazole compounds (Count & Jarvis, 1977).

Prodrug Synthesis

It is utilized in the synthesis of prodrugs. For instance, 3-carboxyisoxazole was synthesized by a reaction involving N-[4-(trifluoromethyl)phenyl]-3-pyrrolidino-2-butenamide, leading to compounds that are metabolically converted to active antiinflammatory agents (Patterson, Cheung, & Ernest, 1992).

Antimicrobial Research

The compound is involved in the synthesis of antimicrobial agents. For instance, pyrrolidine derivatives incorporating thiazole rings have been synthesized and tested against various bacterial strains, showing significant antibacterial effects (Sapijanskaitė-Banevič et al., 2020).

Antitumor Activity

In cancer research, derivatives of this compound, such as nortopsentin analogues and pyrrolopyridine derivatives, have shown potential in treating peritoneal mesothelioma by inhibiting cell proliferation and inducing apoptosis (Carbone et al., 2013).

Cycloaddition Reactions

The compound is instrumental in cycloaddition reactions, contributing to the synthesis of various heterocyclic compounds like tetrahydrobenzo[d]pyrrolo[2,1-b]thiazoles, which are important in developing new pharmaceuticals (Jin, Sun, Yang, & Yan, 2017).

Antiproliferative Agents

In the field of antiproliferative research, pyridine linked thiazole derivatives have been synthesized and shown to exhibit promising activity against various cancer cell lines, highlighting their potential in cancer therapy (Alqahtani & Bayazeed, 2020).

properties

IUPAC Name

(E)-3-pyrrolidin-1-yl-N-(1,3-thiazol-2-yl)but-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-9(14-5-2-3-6-14)8-10(15)13-11-12-4-7-16-11/h4,7-8H,2-3,5-6H2,1H3,(H,12,13,15)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEXTBSAEVEDFH-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=NC=CS1)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)NC1=NC=CS1)/N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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